N-hydroxy-4-methylbenzamide is an organic compound with the molecular formula and a molecular weight of approximately 151.16 g/mol. It is categorized as a hydroxamic acid derivative, which is significant in medicinal chemistry due to its ability to inhibit metalloproteinases and other enzymes. The compound is identified by the CAS number 2318-82-3 and is characterized by the presence of a hydroxylamine functional group attached to a 4-methylbenzamide structure.
N-hydroxy-4-methylbenzamide can be synthesized from various precursors, including p-toluoyl chloride and hydroxylamine hydrochloride. The compound falls under the classification of hydroxamic acids, which are known for their biological activities, particularly as enzyme inhibitors. Hydroxamic acids are often used in drug development due to their capacity to chelate metal ions, thus affecting the activity of metalloenzymes.
The synthesis of N-hydroxy-4-methylbenzamide can be achieved through several methods:
N-hydroxy-4-methylbenzamide can participate in various chemical reactions:
The mechanism of action for N-hydroxy-4-methylbenzamide primarily involves its role as an enzyme inhibitor:
N-hydroxy-4-methylbenzamide exhibits several notable physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity of N-hydroxy-4-methylbenzamide, providing insights into its molecular interactions and conformational dynamics .
N-hydroxy-4-methylbenzamide finds applications across various scientific fields:
This compound's diverse applications underscore its significance in both research and therapeutic contexts, highlighting its role as a valuable tool in modern chemistry and pharmacology.
N-Hydroxy-4-methylbenzamide (NH4MB), a benzamide derivative bearing a para-methyl substituent and a critical hydroxamic acid moiety, emerged as a structural simplification of complex natural product-inspired scaffolds. Its design evolution traces to foundational studies on zinc-binding groups (ZBGs) for histone deacetylase (HDAC) inhibition. Early hydroxamate-based HDAC inhibitors like vorinostat (SAHA) established the pharmacophoric necessity of a ZBG (e.g., –CONHOH), a hydrophobic linker, and a surface-binding cap group [1]. NH4MB’s compact structure positions the 4-methylbenzyl group as the cap, while the N-hydroxybenzamide serves as the catalytic ZBG, enabling chelation of the Zn²⁺ ion within HDAC active sites [7].
Synthetic accessibility propelled NH4MB into drug discovery pipelines. Key routes include:
Table 1: Physicochemical Properties of N-Hydroxy-4-methylbenzamide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₉NO₂ | [3] [6] |
Molar Mass | 151.16 g/mol | [6] |
Melting Point | 140–145°C | [3] |
Density | 1.14 g/cm³ | [3] |
pKa (Predicted) | 6.95 | [3] |
Crystal System | Monoclinic | [6] |
Hydrogen Bond Donors | 2 (N–OH, C=O adjacent) | [6] |
NH4MB functions as a class I/IIb HDAC inhibitor with selectivity modulated by its cap-ligand interactions. Key mechanisms include:
Table 2: Zinc-Binding Group (ZBG) Efficiency Comparisons
ZBG Type | HDAC IC₅₀ Range | Key Attributes |
---|---|---|
Hydroxamic Acid | 0.1–5 μM | Broad-spectrum inhibition; moderate selectivity |
Benzamide | 0.5–10 μM | Class I selectivity (HDAC1/2/3) |
Mercaptoacetamide | >50 μM | Low cytotoxicity; neuroprotective effects |
N-Hydroxybenzamide | 1–20 μM | Balanced potency & synthetic tractability |
Biological profiling against glioma stem cells (GSCs) reveals enhanced efficacy in stem-like populations. At 1–10μM, NH4MB analogs deplete GSC viability by >60% through p21-mediated differentiation, surpassing benzamide-based inhibitors (e.g., tucidinostat derivatives) in apoptosis induction [1] [7]. This positions NH4MB as a template for dual-targeted agents – e.g., quinone-hydroxamates merging radical scavenging with HDAC inhibition for neurodegenerative/cancer applications [1].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: